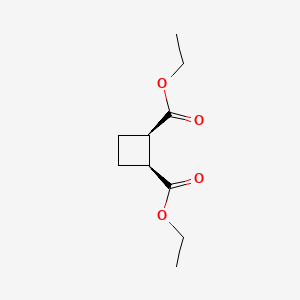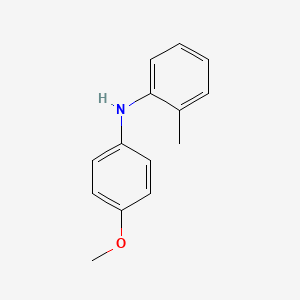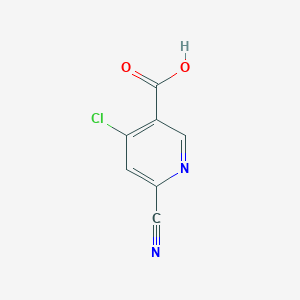![molecular formula C10H11BrN2O4 B12282683 Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C10H11BrN2O4 It is a derivative of glycine, where the amino group is substituted with a 5-bromo-2-nitrophenyl group and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 5-bromo-2-nitroaniline. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is typically purified using industrial-scale recrystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Ethyl 2-[(5-Bromo-2-aminophenyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(5-Bromo-2-nitrophenyl)amino]acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is primarily based on its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes or receptors. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological systems.
Comparison with Similar Compounds
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[(5-Bromo-2-aminophenyl)amino]acetate: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
Ethyl 2-[(5-Chloro-2-nitrophenyl)amino]acetate: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and the types of reactions it undergoes.
Ethyl 2-[(5-Nitro-2-phenyl)amino]acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11BrN2O4 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-2-nitroanilino)acetate |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3 |
InChI Key |
BBPSMJULQULWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)

![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)

![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)

